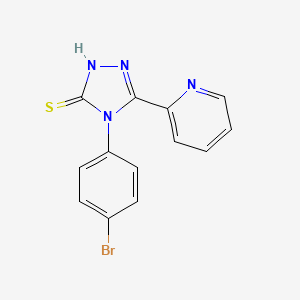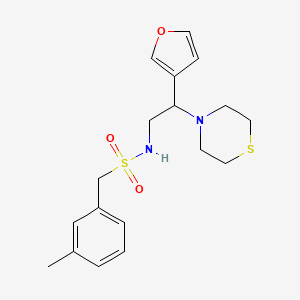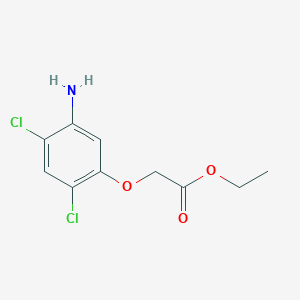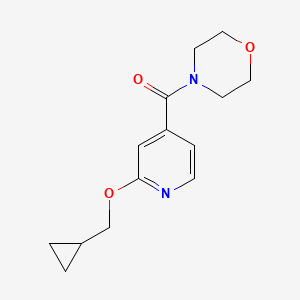
(2-(Cyclopropylmethoxy)pyridin-4-yl)(morpholino)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "(2-(Cyclopropylmethoxy)pyridin-4-yl)(morpholino)methanone" is a chemical entity that appears to be related to a class of pyridine compounds. These compounds have been studied for various properties, including their photophysical characteristics and potential biological activities. Pyridine derivatives are known for their diverse applications in medicinal chemistry and material science due to their structural versatility and electronic properties.
Synthesis Analysis
The synthesis of related pyridine compounds has been reported in the literature. For instance, a study describes the synthesis of 2-methoxy- and 2-morpholino pyridine compounds, which are analogs to the compound of interest . These compounds were synthesized to achieve high fluorescence quantum yields in both solution and the solid state. The synthesis involved substituent modification with various groups, including morpholino, to affect the fluorescence properties . Another study reports the synthesis of organotin(IV) complexes derived from a related compound, (2-hydroxyphenyl)(pyrrolidin-1-yl)methanone, indicating the versatility of pyridine derivatives in forming complexes with metals .
Molecular Structure Analysis
The molecular structure of pyridine derivatives can be complex and is often confirmed by spectroscopic methods and crystallography. For example, a related compound, (2-((6-Chloro pyridin-3-yl)methoxy)-5-methylphenyl)(p-tolyl)methanone, was characterized by X-ray diffraction (XRD) to determine its crystal structure, which crystallized in the monoclinic space group . This suggests that similar analytical techniques could be used to analyze the molecular structure of "(2-(Cyclopropylmethoxy)pyridin-4-yl)(morpholino)methanone."
Chemical Reactions Analysis
Pyridine derivatives can undergo various chemical reactions, including complexation with metals, as seen in the synthesis of organotin(IV) complexes . Additionally, the synthesis of polyheterocyclic compounds involving pyridine rings, such as the sequential combination of reactants under microwave-assisted conditions, indicates that pyridine derivatives can participate in multi-step synthetic pathways to yield complex structures .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyridine derivatives are influenced by their substituents. For instance, the introduction of morpholino groups has been shown to greatly affect the fluorescence properties of these compounds . The study of 2-substituted pyridines revealed that different substituents could lead to significant changes in emission intensity and wavelength, as well as solubility in various solvents . Theoretical calculations, such as time-dependent density functional theory, can be used to support the understanding of these properties and to predict the behavior of new compounds .
Aplicaciones Científicas De Investigación
Synthesis and Derivatives
- A study focused on the synthesis of Vertilecanin C and derivatives of Vertilecanin A via nicotinic acid used similar compounds, indicating the potential of (2-(Cyclopropylmethoxy)pyridin-4-yl)(morpholino)methanone in synthetic chemistry (Demirci et al., 2008).
Imaging Agents in Medicine
- Another research synthesized a compound closely related to (2-(Cyclopropylmethoxy)pyridin-4-yl)(morpholino)methanone for potential use as a PET imaging agent in Parkinson's disease, indicating its relevance in medical imaging (Wang et al., 2017).
Role in Anticancer Drug Synthesis
- A 2016 study synthesized 3-Morpholin-4-yl-1-(4-nitrophenyl)-5,6-dihydro-1H-pyridin-2-one, an important intermediate in the synthesis of biologically active compounds, which suggests a similar role for (2-(Cyclopropylmethoxy)pyridin-4-yl)(morpholino)methanone in anticancer drug development (Wang et al., 2016).
Photophysical Evaluation
- Research on the photophysical evaluation and computational study of similar compounds indicates potential applications of (2-(Cyclopropylmethoxy)pyridin-4-yl)(morpholino)methanone in developing highly emissive fluorophores (Hagimori et al., 2019).
Structural Analysis
- The crystal and molecular structure analysis of related compounds highlight the significance of (2-(Cyclopropylmethoxy)pyridin-4-yl)(morpholino)methanone in structural chemistry (Lakshminarayana et al., 2009).
Bioactive Heterocycle Synthesis
- A study on the synthesis of a novel bioactive heterocycle indicates the potential application of (2-(Cyclopropylmethoxy)pyridin-4-yl)(morpholino)methanone in creating new therapeutic agents (Prasad et al., 2018).
Safety And Hazards
Propiedades
IUPAC Name |
[2-(cyclopropylmethoxy)pyridin-4-yl]-morpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3/c17-14(16-5-7-18-8-6-16)12-3-4-15-13(9-12)19-10-11-1-2-11/h3-4,9,11H,1-2,5-8,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWEWEHPEWXTQNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=NC=CC(=C2)C(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-(Cyclopropylmethoxy)pyridin-4-yl)(morpholino)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

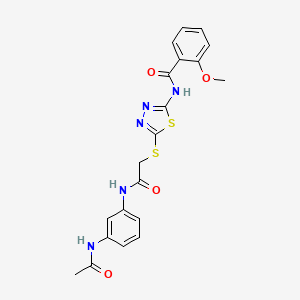
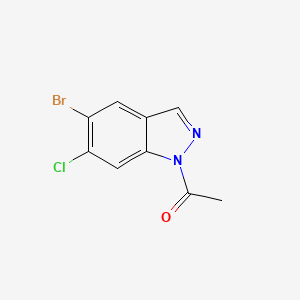
![N-[2-[4-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-6-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B3008916.png)
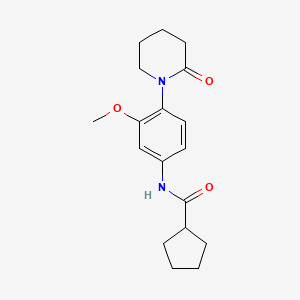
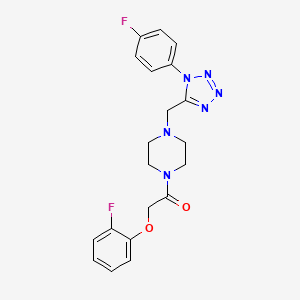
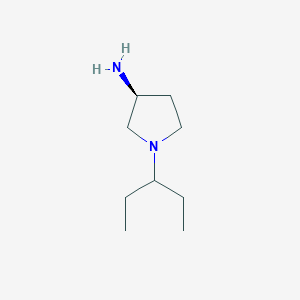
![Methyl 2-[6-(2-fluorophenyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate](/img/structure/B3008922.png)
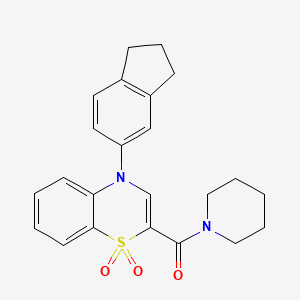
![4-(pyrrolidin-1-ylsulfonyl)-N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)benzamide](/img/structure/B3008927.png)
![9-methyl-N-(4-nitrophenyl)-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B3008929.png)
